molecular formula C25H26N4O3 B2987822 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-methoxyphenyl)piperidine-4-carboxamide CAS No. 1226430-10-9

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-methoxyphenyl)piperidine-4-carboxamide

Cat. No.: B2987822
CAS No.: 1226430-10-9
M. Wt: 430.508
InChI Key: YFCZYLWBZLKRNH-UHFFFAOYSA-N
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Description

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-methoxyphenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-methoxyphenyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Cyano and Ethoxy Groups: The cyano group can be introduced via a nucleophilic substitution reaction, while the ethoxy group can be added through an etherification reaction.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Coupling with 4-methoxyphenyl Group: The final step involves coupling the quinoline derivative with the 4-methoxyphenyl group using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-methoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.

Major Products:

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-methoxyphenyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-methoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in key biological pathways.

    Receptors: Binding to receptors on the cell surface, leading to modulation of cellular signaling pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-methoxyphenyl)piperidine-4-carboxamide can be compared with other quinoline derivatives such as:

    Chloroquine: Used as an antimalarial drug.

    Quinidine: Used as an antiarrhythmic agent.

    Cinchonine: Used as a precursor for the synthesis of other quinoline derivatives.

Uniqueness:

  • The presence of the piperidine ring and the specific substitution pattern on the quinoline core make this compound unique compared to other quinoline derivatives.
  • Its potential applications in medicinal chemistry and its specific mechanism of action also contribute to its uniqueness.

Properties

IUPAC Name

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-methoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-3-32-21-8-9-23-22(14-21)24(18(15-26)16-27-23)29-12-10-17(11-13-29)25(30)28-19-4-6-20(31-2)7-5-19/h4-9,14,16-17H,3,10-13H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCZYLWBZLKRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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